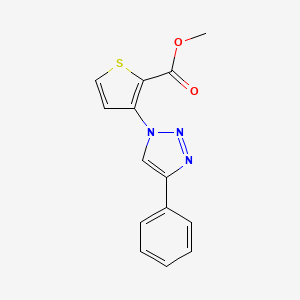

methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate

Description

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate (CAS: 1325304-23-1) is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group and a 1,2,3-triazole moiety bearing a phenyl substituent. Its molecular formula is C₁₄H₁₁N₃O₂S, with a molecular weight of 285.33 g/mol . The compound’s structure combines aromatic thiophene and triazole rings, which are common in pharmaceuticals and agrochemicals due to their stability and ability to participate in non-covalent interactions.

Properties

IUPAC Name |

methyl 3-(4-phenyltriazol-1-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-14(18)13-12(7-8-20-13)17-9-11(15-16-17)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBALXIFUDUDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .

Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often CuSO4 and sodium ascorbate, in a suitable solvent such as water or a mixture of water and an organic solvent.

Product Formation: The reaction proceeds smoothly at room temperature or slightly elevated temperatures, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, derivatives of triazole compounds have shown broad-spectrum antibacterial activity against gram-positive pathogens. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been tested for α-glucosidase inhibition, which is relevant in the management of diabetes. In vitro studies indicated that certain triazole derivatives exhibited potent inhibitory effects on this enzyme, suggesting potential applications in developing anti-diabetic medications .

Anti-cancer Properties

Triazole-containing compounds are being explored for their anticancer activities. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation . This makes it a candidate for further development in cancer therapeutics.

Agricultural Applications

Fungicides and Herbicides

The unique chemical structure of this compound positions it as a potential fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by disrupting sterol biosynthesis within fungal cell membranes. This property can be harnessed in agricultural formulations to protect crops from fungal diseases .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. The compound's ability to form stable cross-links can improve the durability and functionality of polymers used in various applications .

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which enhance its binding affinity to biological targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key comparisons include:

Key Observations

Compound 8j (C₂₄H₁₈N₄O₂S) incorporates a fused benzoisoquinoline system, increasing molecular rigidity and π-π stacking interactions, which correlate with its higher melting point (259–262°C) .

Synthetic Considerations :

- The triazole ring in all analogs likely originates from CuAAC, as described by Tornøe and Meldal . Regioselectivity (1,4-substitution) ensures consistency in triazole orientation, critical for intermolecular interactions.

Physical Properties :

- The target compound’s simpler structure (C₁₄H₁₁N₃O₂S) may offer advantages in solubility and synthetic scalability compared to bulkier analogs like the benzyloxy derivative (C₂₁H₁₇N₃O₃S) .

- Melting points are influenced by molecular symmetry and intermolecular forces. For instance, compound 8j ’s extended aromatic system contributes to its high melting point .

Biological Activity

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12N4O2S

- Molecular Weight : 284.33 g/mol

- Structural Features : The compound features a thiophene ring and a triazole moiety, which are crucial for its biological activity.

Triazole compounds often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Triazoles can inhibit enzymes by binding to their active sites. This is particularly relevant in antifungal and anticancer activities where triazoles interfere with the synthesis of ergosterol in fungi and modulate various signaling pathways in cancer cells.

- Apoptosis Induction : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells. The presence of the thiophene ring may enhance this effect by promoting reactive oxygen species (ROS) production, leading to cell death.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit such activity .

Antimicrobial Activity

Research has shown that triazole derivatives possess notable antimicrobial properties. This compound has been tested against several bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Bacillus cereus | Moderate |

The mechanism involves disruption of cell wall synthesis and function due to enzyme inhibition .

Anticancer Activity

Several studies have investigated the cytotoxic effects of triazole derivatives on cancer cell lines:

- Cell Lines Tested :

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

The compound exhibited varying degrees of cytotoxicity across these cell lines, with notable selectivity towards melanoma cells. The selectivity is attributed to the ability of the compound to induce apoptosis more effectively in these cells compared to normal cells .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated the effects of this compound on melanoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells at these concentrations. -

Antimicrobial Testing :

In another study focusing on antimicrobial activity, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against Staphylococcus aureus at concentrations as low as 25 µg/mL.

Q & A

Q. How can the synthesis of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate be optimized for improved yield and purity?

Methodological Answer: Synthetic optimization often involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and purification techniques. For heterocyclic systems like triazoles and thiophenes, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is a common approach. Post-reaction purification via column chromatography or recrystallization can enhance purity. Continuous flow reactors, as mentioned in benzothiophene ester synthesis, may improve scalability and reproducibility by minimizing side reactions . Additionally, monitoring reaction progress using HPLC or TLC ensures intermediate stability and final product integrity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, bond angles, and packing interactions. For example, pyrazoline analogs in and benzothiazole derivatives in used SCXRD to confirm regiochemistry and stereoelectronic effects .

Advanced Research Questions

Q. How do the electronic properties of the triazole and thiophene moieties influence the compound’s reactivity and biological interactions?

Methodological Answer: The triazole ring’s electron-deficient nature enhances electrophilic substitution reactivity, while the thiophene’s π-conjugation stabilizes charge transfer. Computational methods (DFT, molecular docking) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For instance, studies on pyrazoline derivatives ( ) linked substituent electronic effects to bioactivity, suggesting similar analyses for this compound . Synchrotron-based XAS (X-ray absorption spectroscopy) may further probe metal-binding capabilities if applicable.

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., pH, incubation time). For example, highlights proximate chemical analyses and antioxidant activity protocols to reduce variability .

- Dose-Response Curves: Validate bioactivity thresholds using IC₅₀/EC₅₀ calculations. Contradictions may arise from differing solubility (e.g., DMSO vs. aqueous buffers) or metabolite interference.

- Meta-Analysis: Cross-reference data from multiple studies (e.g., PubChem bioassays in ) to identify trends or outliers .

Experimental Design and Data Validation

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer: Adopt tiered approaches as in Project INCHEMBIOL ( ):

- Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis rates) via OECD guidelines.

- Phase 2 (Microcosm): Assess biodegradation in soil/water systems using LC-MS/MS to track transformation products .

- Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under controlled ecosystems.

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

Methodological Answer:

- Multivariate Regression: Correlate substituent parameters (Hammett σ, LogP) with bioactivity.

- Cluster Analysis: Group compounds by functional motifs (e.g., triazole vs. thiadiazole in ) to identify pharmacophores .

- Machine Learning: Train QSAR models using open-source tools (e.g., KNIME) on datasets from or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.